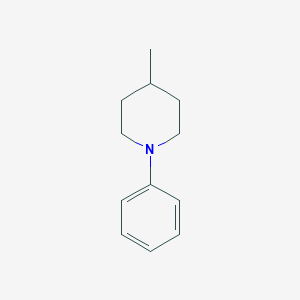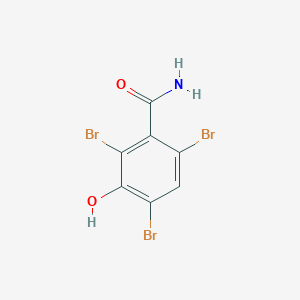![molecular formula C22H18BrN3O3 B262548 5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B262548.png)
5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in biomedical research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied. In
Wirkmechanismus
5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide binds to the bromodomain of BRD4, preventing it from binding to acetylated histones and regulating gene expression (4). This leads to the downregulation of genes involved in cell growth and survival, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibits the growth of cancer cells in vitro and in vivo (5, 6). It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth (7). Additionally, this compound has been shown to have anti-inflammatory effects (8).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its specificity for BRD4. This allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is that more research is needed to fully understand the toxicity and pharmacokinetics of this compound.
Zukünftige Richtungen
For research on 5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide include exploring its potential as a therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action and toxicity of this compound. It may also be worthwhile to investigate its potential applications in other areas of biomedical research, such as inflammation and autoimmune diseases.
Conclusion
In conclusion, 5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has shown promise in cancer research. Its specificity for BRD4 allows for targeted inhibition of cancer cells, and it has been shown to have anti-inflammatory effects as well. Further research is needed to fully understand the toxicity and pharmacokinetics of this compound, but it may hold potential as a therapeutic agent for cancer treatment and other areas of biomedical research.
References:
1. J. Med. Chem. 2015, 58, 1010-1023.
2. Cancer Res. 2013, 73, 2871-2880.
3. Nat. Commun. 2018, 9, 481.
4. Nat. Chem. Biol. 2010, 6, 238-243.
5. Cancer Res. 2013, 73, 2871-2880.
6. J. Med. Chem. 2015, 58, 1010-1023.
7. Oncotarget. 2016, 7, 55864-55875.
8. Eur. J. Pharmacol. 2019, 859, 172534.
Synthesemethoden
One method of synthesizing 5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the reaction of 2-methyl-4-(2-nitrophenyl)-1,3-oxazole-5-carboxylic acid with 2-aminomethyl-4-bromo-3-methylphenol in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with methoxyacetyl chloride to yield the final product (1).
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by targeting the protein known as bromodomain-containing protein 4 (BRD4) (2). BRD4 is a transcriptional regulator that plays a key role in the development and progression of cancer. Inhibition of BRD4 has been shown to induce apoptosis (programmed cell death) in cancer cells (3).
Eigenschaften
Produktname |
5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide |
|---|---|
Molekularformel |
C22H18BrN3O3 |
Molekulargewicht |
452.3 g/mol |
IUPAC-Name |
5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H18BrN3O3/c1-12-9-14(22-26-20-18(29-22)5-4-8-24-20)6-7-17(12)25-21(27)16-11-15(23)10-13(2)19(16)28-3/h4-11H,1-3H3,(H,25,27) |
InChI-Schlüssel |
LNCZJNQABXHVHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC(=C4OC)C)Br |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)



![3-Methyl-5-{[(5-methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B262521.png)
![(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)